![molecular formula C15H20N2O2 B2917648 乙酸(2E)-[1-(3-甲基苄基)咪唑烷-2-亚甲基] CAS No. 1400561-42-3](/img/structure/B2917648.png)

乙酸(2E)-[1-(3-甲基苄基)咪唑烷-2-亚甲基]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

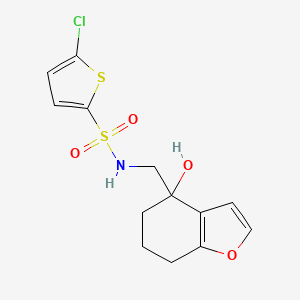

The compound “Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate” is a type of organic compound known as an imidazolidine derivative. Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the ethyl ester group (-COOC2H5) and the benzyl group (C6H5CH2-) suggests that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazolidine ring, the ethyl ester group, and the benzyl group would all contribute to the overall structure. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazolidine ring might participate in various reactions, especially if it’s substituted with other groups. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the ester group, for example, might make it more polar and increase its solubility in polar solvents .科学研究应用

高效的酯交换/酰化反应

咪唑-2-亚甲基,一类 NHC,因其催化涉及各种酯和醇的酯交换反应的效率而备受关注。芳基或烷基取代的 NHC 催化剂促进醇与烯醇乙酸酯的酰化,并从市售甲酯和伯醇形成相应的酯。这一过程以其在室温下的低催化剂负载量和短反应时间而著称,强调了 NHC 在仲醇的酯化和保护剂应用中的潜力 (Grasa et al., 2003).

C-N 键形成中的催化作用

已经开发出结合了咪唑-2-亚甲基和 1,2,3-三唑-5-亚甲基配体的钌(II)配合物,作为通过氢借用方法形成 C-N 键反应的高效催化剂。这些催化剂在无溶剂条件下对广泛的底物有效,实现了苯胺的 N-苄基化和取代喹啉的合成的高周转数 (TON)。这证明了这些配合物在有机合成中的效用,特别是苯胺的选择性单 N-甲基化和杂环化合物的合成 (Donthireddy et al., 2020).

合成和表征研究

已经探索了乙基 (4-取代苯氧基)-苯并二氧磷杂环-4-氧杂唑烷-噻吩-2-羧酸酯的合成和表征,研究包括抗菌活性和对接研究。这些化合物由乙基 3-(3-氯-2-(3,4-二羟基苯基)-4-氧杂唑烷-3-基)噻吩-2-羧酸酯合成,表明咪唑烷-2-亚甲基衍生物在药物化学和药物设计中的广泛适用性 (Spoorthy et al., 2021).

聚合的单组分催化剂/引发剂

已经合成并表征了 1,3-二甲苯基咪唑烷-2-亚甲基的伯醇和仲醇加合物,作为丙交酯开环聚合的单组分催化剂/引发剂。这些加合物在室温下稳定,在溶液中释放醇和游离卡宾,促进生产分子量可控且多分散性窄的聚合物。这一应用强调了 NHC 在聚合物科学中的重要性,特别是在开发具有精确结构控制的可生物降解聚合物方面 (Csihony et al., 2005).

作用机制

The mechanism of action would depend on the application of this compound. If it’s used as a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or other biochemical interactions .

安全和危害

未来方向

属性

IUPAC Name |

ethyl (2E)-2-[1-[(3-methylphenyl)methyl]imidazolidin-2-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-19-15(18)10-14-16-7-8-17(14)11-13-6-4-5-12(2)9-13/h4-6,9-10,16H,3,7-8,11H2,1-2H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLIVQCIOWQAHY-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1NCCN1CC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\NCCN1CC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)

![3-Bromo-4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2917568.png)

![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)

![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2917572.png)

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)

![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)

![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)

![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2917586.png)